molecular formula C4H8O2S B12768464 Methyl 2-mercaptopropionate, (R)- CAS No. 82031-68-3

Methyl 2-mercaptopropionate, (R)-

Cat. No.: B12768464
CAS No.: 82031-68-3
M. Wt: 120.17 g/mol
InChI Key: SNWKNPMDQONHKK-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-mercaptopropionate, ®-, also known as methyl α-mercaptopropionate, is an organic compound with the molecular formula C4H8O2S. It is a clear, colorless liquid with a characteristic odor. This compound is a derivative of propanoic acid and contains a thiol group, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. The reaction mixture is heated to around 65-70°C for several hours, followed by the removal of methanol and purification of the product through reduced pressure distillation .

Industrial Production Methods

In industrial settings, the preparation of methyl 2-mercaptopropionate often involves reactive distillation technology. This method allows for the continuous removal of the product from the reaction mixture, enhancing the efficiency and yield of the process. The reactants, 2-mercaptopropionic acid and methanol, are mixed and passed through a fixed bed reactor filled with a catalyst. The crude product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercaptopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-mercaptopropionate involves its thiol group, which can form covalent bonds with various molecular targets. In click chemistry, the thiol group participates in thiol-ene reactions, forming stable thioether linkages. In biosensor applications, the thiol group binds to gold surfaces, forming self-assembled monolayers that can detect specific analytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-mercaptopropionate is unique due to its specific placement of the thiol group on the second carbon, which influences its reactivity and applications. This positional difference allows for distinct chemical behaviors and makes it suitable for specific synthetic and industrial processes .

Properties

CAS No.

82031-68-3

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

methyl (2R)-2-sulfanylpropanoate

InChI

InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m1/s1

InChI Key

SNWKNPMDQONHKK-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)OC)S

Canonical SMILES

CC(C(=O)OC)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.